5-Chloro-2-(4-chlorophenyl)sulfanylaniline

Description

The exact mass of the compound 5-Chloro-2-(4-chlorophenyl)sulfanylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2-(4-chlorophenyl)sulfanylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(4-chlorophenyl)sulfanylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-chloro-2-(4-chlorophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NS/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUXQVXTJKTHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388605 | |

| Record name | 5-chloro-2-(4-chlorophenylthio)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15211-90-2 | |

| Record name | 5-chloro-2-(4-chlorophenylthio)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-2-(4-CHLOROPHENYLTHIO)-ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(4-chlorophenyl)sulfanylaniline, with the CAS Number 15211-90-2, is a diaryl sulfide derivative of aniline. This class of compounds, characterized by two aryl groups linked by a sulfur atom, is of significant interest in medicinal chemistry and materials science. The presence of two chlorine atoms and an amino group on the diaryl sulfide scaffold suggests potential applications as a versatile building block in the synthesis of more complex molecules with a wide range of biological activities. Diaryl sulfides are known to be key structural motifs in a variety of pharmaceuticals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline. Due to the limited availability of experimental data in public literature, this guide combines computationally predicted properties with established, field-proven experimental protocols for their determination. This approach provides researchers with both a foundational understanding of the molecule's expected characteristics and the practical methodologies required for its empirical validation.

Molecular Identity and Structure

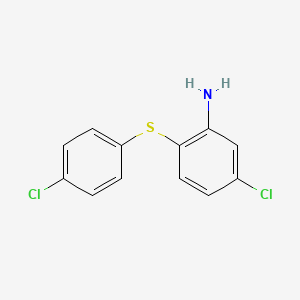

The fundamental identity of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline is defined by its molecular structure, which consists of a 4-chloroaniline ring linked at the 2-position to a 4-chlorophenyl group via a sulfanyl (thioether) bridge.

Caption: Molecular Structure of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline predicted using computational models. These values provide a valuable starting point for experimental design and handling of the compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₉Cl₂NS | - |

| Molecular Weight | 270.18 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | 4.6 | Chemicalize |

| pKa (most acidic) | 14.9 (Thiol group) | Chemicalize |

| pKa (most basic) | 2.5 (Amino group) | Chemicalize |

| Solubility in Water | 0.002 g/L (at pH 7) | Chemicalize |

| Topological Polar Surface Area (TPSA) | 51.3 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Disclaimer: The properties listed above are computationally predicted and have not been experimentally verified. They should be used as estimates for guidance in experimental planning.

Synthetic Considerations

While a specific, detailed synthesis for 5-Chloro-2-(4-chlorophenyl)sulfanylaniline is not widely published, compounds of this class are generally accessible through established synthetic routes for diaryl sulfides. A plausible and common approach involves a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination or an Ullmann-type condensation.

A likely synthetic strategy would involve the coupling of 2,5-dichloro-1-nitrobenzene with 4-chlorothiophenol, followed by reduction of the nitro group to the corresponding amine.

Caption: A plausible general synthetic pathway for 5-Chloro-2-(4-chlorophenyl)sulfanylaniline.

Experimental Protocols for Physicochemical Characterization

The following section details standard, validated protocols for the experimental determination of the key physicochemical properties of a novel solid organic compound like 5-Chloro-2-(4-chlorophenyl)sulfanylaniline.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 5-Chloro-2-(4-chlorophenyl)sulfanylaniline is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter influencing a compound's bioavailability and suitability for various formulation and assay conditions. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[1][2]

Protocol:

-

Preparation of Saturated Solution: An excess amount of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline is added to a known volume of the desired solvent (e.g., water, buffer, organic solvents) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on an orbital shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Quantification: A carefully withdrawn aliquot of the clear supernatant is diluted and analyzed by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µM.

Caption: Workflow for the physicochemical characterization of a novel compound.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are fundamental for structural confirmation.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the aromatic protons and the amine protons.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, typically in the range of 3-5 ppm. This signal will disappear upon D₂O exchange.[3]

-

Aromatic Protons: The seven aromatic protons will appear as a series of doublets and doublets of doublets in the aromatic region (approximately 6.5-7.5 ppm), reflecting their respective chemical environments and spin-spin coupling with neighboring protons. The protons on the 4-chlorophenyl ring are expected to show a characteristic AA'BB' system (two doublets). The three protons on the substituted aniline ring will have distinct chemical shifts due to the influence of the amino, chloro, and sulfanyl groups.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display twelve signals corresponding to the twelve carbon atoms in the molecule.

-

Aromatic Carbons: The signals for the aromatic carbons will appear in the range of approximately 110-150 ppm. The carbons directly attached to the nitrogen, sulfur, and chlorine atoms will show characteristic chemical shifts.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands: The IR spectrum of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline is expected to show the following characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group (-NH₂).[5]

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹ for the aryl C-N stretching.

-

C-S Stretching: A weaker band in the fingerprint region.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically around 1000-1100 cm⁻¹ for aryl chlorides.

-

Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 270).

-

Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by characteristic isotope peaks. The M+2 peak (containing one ³⁷Cl) and the M+4 peak (containing two ³⁷Cl atoms) will have relative intensities that are indicative of the presence of two chlorine atoms.[6]

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of chlorine atoms and cleavage of the C-S bond, leading to characteristic fragment ions.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline. While experimental data for this specific molecule is limited, the combination of computationally predicted properties and established analytical protocols offers a robust framework for researchers and drug development professionals. The provided methodologies for synthesis and characterization are based on well-established principles in organic chemistry and are intended to guide the empirical investigation of this and similar novel chemical entities. As with any new compound, it is imperative that these predicted values are experimentally verified to ensure accurate and reliable data for any subsequent research and development activities.

References

-

Melting point determination. (n.d.). Retrieved from a relevant laboratory techniques manual.

-

Lebedev, A. T. (2007). Mass spectrometry in the study of mechanisms of aquatic chlorination of organic substrates. European Journal of Mass Spectrometry, 13(1), 51-56.[7]

-

PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved from a chemical property prediction software website.[8]

-

Determination of a Melting Point. (n.d.). Retrieved from a university laboratory manual.[9]

-

Rai, A. K., et al. (2007). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Molecular Structure: THEOCHEM, 806(1-3), 139-148.[10]

-

BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.[1]

-

Analysis of chlorinated organic compounds in estuarine biota and sediments by chemical ionization tandem mass spectrometry. (1988). Biomedical & Environmental Mass Spectrometry, 17(1), 1-8.[11]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.[12]

-

openmolecules.org. (n.d.). Property Explorer.[13]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.[14]

-

On-Site Analysis of Chlorinated Organic Compounds in Water. (1993). Analytical Chemistry, 65(21), 302A-306A.[15]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from a university laboratory manual.[16]

-

Mohrig, J. R., et al. (2004). A Mass Spectral Chlorine Rule for Use in Structure Determinations in Sophomore Organic Chemistry. Journal of Chemical Education, 81(8), 1163.[6]

-

U.S. EPA. (2025, April 24). Chemical Characterization and Informatics.[17]

-

A review on the latest progress of C-S cross-coupling in diaryl sulfide synthesis: Update from 2012 to 2021. (n.d.). ResearchGate.[18]

-

Northwestern University. (n.d.). Materials Property Predictor.[19]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions.[20]

-

Xie, M., et al. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2875-2882.[5]

-

Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. (2014). The Journal of Organic Chemistry, 79(6), 2649-2658.[21]

-

BenchChem. (2025, December). FT-IR Analysis of 3-[4-(Benzyloxy)phenyl]aniline: A Comparative Guide.[22]

-

Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92.[23]

-

G-Biosciences. (2016, July 6). How to Determine the Chemical Solubility of a Product.[24]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.[3]

-

Buchwald–Hartwig Amination. (n.d.). In Wikipedia. Retrieved from a relevant Wikipedia article.[25]

-

Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. (2022). Molecules, 27(24), 8740.[26]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from a relevant textbook or resource.[27]

-

Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline. (1963). U.S. Patent No. 3,108,124.[28]

-

Method for determining solubility of a chemical compound. (2005). WO2005116635A1.[2]

-

Klimczak, U., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 104-114.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mass spectrometry in the study of mechanisms of aquatic chlorination of organic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 9. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. byjus.com [byjus.com]

- 13. www.openmolecules.org [openmolecules.org]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. usgs.gov [usgs.gov]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. epa.gov [epa.gov]

- 18. researchgate.net [researchgate.net]

- 19. Materials Property Predictor [ai.eecs.northwestern.edu]

- 20. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. info.gbiosciences.com [info.gbiosciences.com]

- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 26. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 28. US3108124A - Method for manufacture of 5-chloro-2, 4-bis (methylsulfamyl)-aniline - Google Patents [patents.google.com]

mechanism of action of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline in vitro

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Molecular Weight and Exact Mass of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mass in Molecular Characterization

In the landscape of pharmaceutical and chemical research, the precise identification and characterization of a molecule are paramount. Among the most fundamental of these characteristics are the molecular weight and exact mass. While often used interchangeably in general chemical discourse, they are distinct concepts crucial for the unambiguous identification of a compound.

-

Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, accounting for their natural isotopic abundance. It is an essential parameter for stoichiometric calculations in chemical synthesis and formulation.

-

Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] This value is of particular importance in high-resolution mass spectrometry, where it serves as a primary identifier for a molecule.[1]

5-Chloro-2-(4-chlorophenyl)sulfanylaniline, a halogenated diaryl sulfide, presents a case where precise mass determination is critical due to the presence of chlorine and sulfur, both of which have characteristic isotopic patterns. This guide will provide the theoretical values for this compound and outline a robust, self-validating experimental workflow for their confirmation.

Core Properties of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline

A foundational understanding of the compound's basic properties is essential before delving into mass analysis.

| Property | Value | Source |

| Chemical Name | 5-chloro-2-(4-chlorophenyl)sulfanylaniline | Simson Pharma[2] |

| Synonyms | 5-chloro-2-(4-chlorophenylthio)benzenamine | Simson Pharma[2] |

| CAS Number | 15211-90-2 | Simson Pharma[2] |

| Molecular Formula | C₁₂H₉Cl₂NS | Simson Pharma[2] |

Theoretical Mass Determination

The molecular formula, C₁₂H₉Cl₂NS, is the basis for calculating both the molecular weight and the exact mass.

Molecular Weight Calculation

To calculate the molecular weight, the atomic weight of each element (which is a weighted average of its natural isotopes) is multiplied by the number of atoms of that element in the molecule.[3]

-

Carbon (C): 12.011 u × 12 = 144.132 u

-

Hydrogen (H): 1.008 u × 9 = 9.072 u

-

Chlorine (Cl): 35.453 u × 2 = 70.906 u

-

Nitrogen (N): 14.007 u × 1 = 14.007 u

-

Sulfur (S): 32.06 u × 1 = 32.06 u

Molecular Weight = 144.132 + 9.072 + 70.906 + 14.007 + 32.06 = 270.177 g/mol

This value is consistent with commercially available data for this compound, which lists the molecular weight as 270.18 g/mol .[2]

Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element.[1]

-

Carbon (¹²C): 12.000000 u × 12 = 144.000000 u

-

Hydrogen (¹H): 1.007825 u × 9 = 9.070425 u

-

Chlorine (³⁵Cl): 34.968853 u × 2 = 69.937706 u

-

Nitrogen (¹⁴N): 14.003074 u × 1 = 14.003074 u

-

Sulfur (³²S): 31.972071 u × 1 = 31.972071 u

Exact Mass = 144.000000 + 9.070425 + 69.937706 + 14.003074 + 31.972071 = 268.983276 u

This calculated value is corroborated by chemical databases for an isomer of this compound, which possesses the same molecular formula and therefore the same exact mass.[4]

Experimental Determination via High-Resolution Mass Spectrometry

The theoretical values must be confirmed experimentally to ensure the identity and purity of the compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, capable of measuring the mass-to-charge ratio (m/z) to several decimal places.[5]

The Causality Behind Experimental Choices

The choice of a specific mass spectrometry workflow is dictated by the physicochemical properties of the analyte. 5-Chloro-2-(4-chlorophenyl)sulfanylaniline is a small organic molecule with moderate polarity, making it amenable to analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

GC-MS is an excellent choice for volatile and thermally stable compounds. The use of Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries for structural confirmation.[6]

-

LC-MS is highly versatile and well-suited for a broader range of compounds, including those that are less volatile or thermally labile. Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in a prominent molecular ion peak, ideal for accurate mass measurement.

Given the need for high-precision mass measurement to confirm the exact mass, an LC-HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap-based mass spectrometer, is the preferred platform. These instruments provide the necessary resolving power to distinguish the target compound from any potential isobaric interferences.[1]

Self-Validating Protocol: LC-HRMS Analysis

This protocol is designed to be self-validating by incorporating an internal standard and rigorous calibration.

4.2.1. Sample and Standard Preparation

-

Stock Solution: Accurately weigh approximately 1 mg of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution.

-

Working Standard: Prepare a 1 µg/mL working standard by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Internal Standard (IS): Select an appropriate internal standard, ideally a stable isotope-labeled analog of the analyte or a compound with similar physicochemical properties but a different mass. Prepare a working solution of the IS.

-

Sample for Analysis: Spike the working standard solution with the internal standard to a final concentration of, for example, 100 ng/mL.

4.2.2. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable starting point.[6]

-

Mobile Phase A: Water with 0.1% formic acid (to facilitate protonation in positive ion mode).[6]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: Linear gradient from 5% to 95% B

-

17-20 min: Hold at 95% B

-

20-21 min: Return to 5% B

-

21-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.[6]

-

Column Temperature: 40 °C.[6]

-

Injection Volume: 5-10 µL.[6]

4.2.3. High-Resolution Mass Spectrometry Conditions

-

Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

-

Mass Range: Scan from m/z 100 to 500.

-

Data Acquisition: Full scan mode with a high resolution (>60,000 FWHM).

-

Calibration: Calibrate the mass spectrometer immediately before the analysis using a certified calibration solution to ensure high mass accuracy.

Data Analysis and Interpretation

-

Extract Ion Chromatogram (EIC): Generate an EIC for the theoretical exact mass of the protonated molecule [M+H]⁺, which is 269.99110 (268.98328 + 1.007825).

-

Mass Spectrum: Examine the mass spectrum of the chromatographic peak. The most intense peak should correspond to the monoisotopic mass of the protonated molecule.

-

Mass Accuracy: The measured mass should be within 5 ppm of the theoretical exact mass.

-

Isotopic Pattern: A key confirmatory feature for chlorinated compounds is their isotopic signature. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a molecule containing two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion. The [M+H]⁺ peak will be the most abundant (A), followed by the [M+2+H]⁺ peak (A+2) at approximately 65% of the intensity of A, and a smaller [M+4+H]⁺ peak (A+4) at about 10% of the intensity of A. This predictable pattern provides a high degree of confidence in the identification.[6]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the determination of the exact mass of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline.

Sources

- 1. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 2. 5-Chloro-2-(dodecylsulfanyl)aniline | C18H30ClNS | CID 63524857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 5-Chloro-2-(4-chlorophenyl)sulfanylaniline as a Key Precursor in Modern Pharmaceutical Synthesis

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline. This document elucidates the compound's critical role as a sophisticated precursor in pharmaceutical synthesis, with a particular focus on the construction of complex therapeutic agents. We will explore its physicochemical properties, safety considerations, and its application in a detailed synthetic protocol. Furthermore, this guide establishes a framework for the analytical characterization necessary to ensure purity and identity, thereby upholding the rigorous standards of pharmaceutical development.

Introduction: Strategic Importance of the Thioether-Aniline Scaffold

5-Chloro-2-(4-chlorophenyl)sulfanylaniline is a diaryl thioether derivative that has emerged as a valuable building block in medicinal chemistry. Its structure is distinguished by an aniline moiety, a reactive nucleophilic center, positioned ortho to a diaryl sulfide linkage. This specific arrangement provides a unique three-dimensional scaffold and electronic profile, making it an ideal precursor for molecules targeting complex biological systems.

Its primary significance lies in its role as a key intermediate in the synthesis of the multimodal antidepressant, Vortioxetine.[1][2][3] The synthesis of such drugs requires precursors that are not only structurally sophisticated but also amenable to high-yield, scalable reactions. 5-Chloro-2-(4-chlorophenyl)sulfanylaniline fulfills these criteria, offering a reliable starting point for constructing the core of the final active pharmaceutical ingredient (API).[1][4]

| Identifier | Value |

| IUPAC Name | 5-chloro-2-[(4-chlorophenyl)sulfanyl]aniline |

| CAS Number | 15211-90-2 |

| Molecular Formula | C₁₂H₉Cl₂NS |

| Molecular Weight | 269.18 g/mol |

| Canonical SMILES | C1=CC(=CC=C1Cl)SC2=C(C=C(C=C2)Cl)N |

| InChI Key | CRZYJKQLOBCQQV-UHFFFAOYSA-N[5] |

Caption: Chemical structure of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline.

Physicochemical Properties and Safety Profile

A thorough understanding of the precursor's properties and handling requirements is fundamental to its effective and safe utilization in a laboratory or manufacturing setting.

Table 1: Physicochemical and Safety Data

| Property | Value / Information | Source / Citation |

| Physical Form | Typically a powder or crystalline solid. | [5][6] |

| Solubility | Low water solubility. Soluble in organic solvents like DCM, THF, and alcohols. | [7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from direct sunlight.[8] | [8] |

| Hazard Summary | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [6][7] |

| Key Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7] |

Expert Insight: The low water solubility is a key consideration during reaction work-up.[7] Liquid-liquid extractions with an appropriate organic solvent are necessary for product isolation. The material's tendency to darken upon storage suggests sensitivity to light or air, necessitating storage under an inert atmosphere for long-term stability.[8]

Application in Pharmaceutical Synthesis: A Modular Approach

The utility of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline stems from the reactivity of its primary amine group. This nucleophilic site is the primary handle for elaboration, allowing for the introduction of diverse functionalities, most notably the piperazine ring crucial for the pharmacological activity of Vortioxetine.[1]

The general synthetic strategy involves a nucleophilic substitution or a Buchwald-Hartwig amination reaction, where the aniline nitrogen attacks an electrophilic partner. This modular approach is highly efficient for building molecular complexity.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. CN103936694A - Preparation method of antidepressant vortioxetine - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-chloro-2-[(4-fluorophenyl)sulfanyl]aniline | 790263-67-1 [sigmaaldrich.com]

- 6. 5-Chloro-2-(4-chlorophenoxy)aniline | 121-27-7 [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

Application Note: NMR Spectroscopic Characterization and Chemical Shift Assignment for 5-Chloro-2-(4-chlorophenyl)sulfanylaniline

Introduction and Structural Context

The compound 5-chloro-2-(4-chlorophenyl)sulfanylaniline is a highly functionalized diaryl sulfide featuring an aniline core. In drug development and fine chemical synthesis, verifying the exact regiochemistry of such intermediates is critical, as electrophilic aromatic substitutions or cross-coupling reactions can often yield undesired constitutional isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for this structural validation. However, the presence of multiple halogens, a thioether linkage, and a primary amine creates a complex electronic environment. This application note outlines a self-validating NMR methodology to unambiguously assign the 1 H and 13 C signals of this molecule, ensuring high-confidence structural verification.

Causality in Chemical Shift Displacements

To accurately predict and assign the NMR spectra, we must first understand the causal electronic effects (inductive and mesomeric) dictated by the molecule's substituents, based on established empirical rules of NMR spectroscopy[1].

-

The Amino Group (-NH 2 ): The nitrogen lone pair donates electron density into the aromatic ring via resonance (+R effect). This strongly shields the ortho (C6) and para (C4) positions, pushing their corresponding protons significantly upfield.

-

The Thioether Linkage (-S-Ar): Sulfur is mildly electronegative but polarizable. It exerts a weak inductive withdrawing effect (-I) but can donate via resonance (+R). Overall, it has a negligible to slightly deshielding effect on the ortho protons of the attached rings.

-

The Chloro Substituents (-Cl): Chlorine is strongly electronegative (-I effect) but donates electron density weakly through resonance (+R). This results in a net deshielding of the attached carbon (quaternary) but relatively minor effects on adjacent protons.

By synthesizing these effects, we expect the aniline ring (Ring A) to exhibit a highly dispersed proton spectrum, while the 4-chlorophenyl ring (Ring B) will present a classic, tightly coupled AA'BB' spin system.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, the analytical protocol must not rely solely on 1D chemical shifts. Instead, it must be a closed-loop system where 1D predictions are empirically validated by 2D correlation experiments.

Step 1: Sample Preparation

-

Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl 3 , 99.8% D).

-

Causality: CDCl 3 is chosen over protic solvents to prevent rapid deuterium exchange of the -NH 2 protons, allowing them to be observed as a broad singlet. If the -NH 2 peak overlaps with aliphatic impurities, the sample should be dried and reconstituted in DMSO- d6 , which strongly hydrogen-bonds to the amine, shifting it downfield (typically >5.0 ppm) and out of the crowded aliphatic region.

-

-

Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to ensure absolute shift accuracy.

Step 2: NMR Acquisition Parameters

-

1 H NMR (400 MHz): Acquire 16 scans with a spectral width of 12 ppm. Set the spin-lattice relaxation delay ( D1 ) to 2.0 seconds.

-

Causality: A 2.0s delay ensures complete relaxation of the aromatic protons, providing accurate quantitative integration (which must perfectly match the 9-proton count of the molecule).

-

-

13 C NMR (100 MHz): Acquire 512–1024 scans with a D1 of 5.0 seconds.

-

Causality: The molecule contains five quaternary carbons (C1, C2, C5, C1', C4'). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, meaning they have inherently long T1 relaxation times. A longer D1 prevents the suppression of these critical signals.

-

-

2D Experiments (COSY & HSQC): Acquire standard gradient-selected COSY and HSQC spectra.

Step 3: Data Processing and Self-Validation

-

Apply a 0.3 Hz exponential line-broadening window function to the 1 H Free Induction Decay (FID) before Fourier Transformation (FT) to optimize the signal-to-noise ratio without sacrificing the resolution of the meta-coupling constants ( J≈2.2 Hz).

-

Self-Validation Loop: Use the COSY spectrum to confirm that the doublet at ~6.50 ppm (H-6) does not couple with the doublet at ~7.27 ppm (H-3), proving they are para to each other. Use the HSQC spectrum to map these protons to their respective carbons, confirming the 1D 13 C assignments against standard reference databases such as the [2].

Quantitative Data Presentation

The following tables summarize the expected NMR parameters based on empirical substituent additivity models.

Table 1: Predicted 1 H NMR Chemical Shifts and Multiplicities (CDCl 3 , 400 MHz)

| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) | Int. | Assignment Logic |

| -NH 2 | 4.20 | br s | - | 2H | Exchangeable; broadened by quadrupolar relaxation of 14 N. |

| H-6 (Ring A) | 6.50 | d | 2.2 | 1H | Ortho to -NH 2 (strongly shielded); meta coupling to H-4. |

| H-4 (Ring A) | 6.70 | dd | 8.5, 2.2 | 1H | Para to -NH 2 (shielded); ortho and meta coupling. |

| H-3 (Ring A) | 7.27 | d | 8.5 | 1H | Meta to -NH 2 , ortho to -S-Ar; ortho coupling to H-4. |

| H-3',5' (Ring B) | 7.30 | m (d-like) | 8.5 | 2H | Ortho to -Cl; part of an AA'BB' spin system. |

| H-2',6' (Ring B) | 7.35 | m (d-like) | 8.5 | 2H | Ortho to -S-Ar; part of an AA'BB' spin system. |

Table 2: Predicted 13 C NMR Chemical Shifts (CDCl 3 , 100 MHz)

| Position | Chemical Shift (ppm) | Type | Assignment Logic |

| C6 (Ring A) | 115.8 | CH | Strong ortho shielding from the -NH 2 group. |

| C4 (Ring A) | 119.5 | CH | Strong para shielding from the -NH 2 group. |

| C2 (Ring A) | 115.5 | C (quat) | Shifted upfield by ortho -NH 2 , attached to -S-Ar. |

| C3 (Ring A) | 138.2 | CH | Meta to -NH 2 , relatively unshielded. |

| C5 (Ring A) | 135.0 | C (quat) | Quaternary carbon attached to the -Cl group. |

| C1 (Ring A) | 148.0 | C (quat) | Highly deshielded due to direct attachment to electronegative N. |

| C3',5' (Ring B) | 129.2 | CH | Aromatic CH, typical for a chlorophenyl moiety. |

| C2',6' (Ring B) | 129.8 | CH | Aromatic CH, slightly deshielded by the ortho thioether. |

| C4' (Ring B) | 132.1 | C (quat) | Quaternary carbon attached to the -Cl group. |

| C1' (Ring B) | 134.5 | C (quat) | Quaternary carbon attached to the -S- linkage. |

Workflow Visualization

The following diagram illustrates the logical pipeline from sample preparation to definitive structural validation.

Figure 1: NMR experimental workflow and logical signal assignment pathway for structural validation.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[Link]

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Overview

5-Chloro-2-(4-chlorophenyl)sulfanylaniline (C₁₂H₉Cl₂NS) is a highly functionalized halogenated diaryl sulfide featuring an aniline moiety. In pharmaceutical development and environmental monitoring, structurally elucidating this compound and its metabolites requires a rigorous understanding of its gas-phase dissociation mechanics. This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of this compound, providing a self-validating analytical protocol grounded in the fundamental principles of even-electron gas-phase chemistry.

Structural & Isotopic Dynamics

The presence of two chlorine atoms in the molecule provides a critical self-validating feature for MS analysis: a distinct isotopic signature. Natural chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%). Consequently, any intact precursor or fragment retaining both chlorine atoms will exhibit a characteristic M : M+2 : M+4 isotopic cluster in an approximate 9:6:1 ratio 1[1].

Table 1: Quantitative MS Data for Precursor and Key Product Ions

| Ion Type | Formula | Exact Mass (Da) | Nominal m/z | Relative Abundance / Diagnostic Note |

| Precursor [M+H]⁺ (³⁵Cl₂) | C₁₂H₁₀Cl₂NS⁺ | 269.9906 | 270.0 | Base Peak (100%) - Requires low CE |

| Precursor[M+H]⁺ (³⁵Cl³⁷Cl) | C₁₂H₁₀³⁵Cl³⁷ClNS⁺ | 271.9876 | 272.0 | ~65% (Primary isotopic confirmation) |

| Precursor [M+H]⁺ (³⁷Cl₂) | C₁₂H₁₀³⁷Cl₂NS⁺ | 273.9847 | 274.0 | ~11% (Secondary isotopic confirmation) |

| Fragment (-NH₃) | C₁₂H₇Cl₂S⁺ | 252.9640 | 253.0 | Retains 9:6:1 isotopic cluster |

| Fragment (-HCl) | C₁₂H₉ClNS⁺ | 234.0139 | 234.0 | Shifts to 3:1 isotopic cluster (1 Cl atom) |

| Fragment (C-S Cleavage) | C₆H₄ClS⁺ | 142.9717 | 143.0 | Chlorobenzenethiolium (3:1 cluster) |

| Fragment (C-S Cleavage) | C₆H₅ClN⁺ | 126.0105 | 126.0 | Chloroaniline-derived cation (3:1 cluster) |

Mechanistic Elucidation of MS/MS Pathways

Understanding why specific bonds break under Collision-Induced Dissociation (CID) is essential for distinguishing this compound from structural isomers. The fragmentation of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline is governed by three primary causal mechanisms:

-

C-S Bond Lability (Even-Electron Rule): Diaryl sulfides are highly susceptible to C-S bond cleavage under positive ESI conditions due to the relative stability of the resulting sulfonium and carbocation species 2[2]. Cleavage of the C-S bond yields two complementary pathways:

-

Aniline-Directed Cleavages: The primary amine group directs the loss of neutral ammonia (-17 Da), generating a highly conjugated, sulfur-stabilized cation at m/z 253.0 4[4].

-

Halogen-Driven Neutral Losses: The loss of HCl (-36 Da) is driven by the formation of a stable, fused-ring heterocyclic system (m/z 234.0). This is a classical proximity effect observed when a halogen is ortho or para to a nucleophilic center 5[5].

Validated LC-MS/MS Analytical Protocol

To ensure high-fidelity data acquisition, the following protocol integrates a self-validating system suitability check.

Step 1: Sample Preparation

-

Diluent: Dissolve the analyte in 50:50 Methanol:Water to a final concentration of 100 ng/mL.

-

Causality: Methanol ensures complete solvation of the hydrophobic diaryl sulfide core, while water mimics the initial mobile phase conditions to prevent solvent-front peak distortion.

Step 2: Chromatographic Separation

-

Column: Superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7 µm).

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Causality: Formic acid is critical. It acts as a proton donor to drive the equilibrium toward the [M+H]⁺ state by protonating the basic aniline nitrogen, maximizing ESI+ sensitivity. The C18 stationary phase minimizes peak tailing often associated with free amines.

Step 3: MS Optimization & Self-Validation

-

Ionization: ESI Positive Mode.

-

System Suitability Check (Critical): Before triggering MS/MS (CID), perform an MS1 survey scan. You must observe the m/z 270.0, 272.0, and 274.0 peaks in a 9:6:1 ratio. Failure to observe this exact ratio indicates isobaric interference, adduct formation, or unintended in-source fragmentation.

-

CID Parameters: Ramp Collision Energy (CE) from 15 eV to 40 eV.

-

Causality: A CE ramp is required because the loss of NH₃ (m/z 253.0) occurs at low collision energies (~15-20 eV), whereas the robust C-S bond cleavages (m/z 143.0 and 126.0) require higher kinetic energy transfers (~30-40 eV).

Pathway Visualization

Figure 1: ESI-MS/MS fragmentation pathways of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline.

References

- Benzenamine, 4-[(2,5-dichlorophenyl)thio]- - Optional[FTIR] - Spectrum - SpectraBase.SpectraBase.

- A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.Benchchem.

- Detection of Para-Chloroaniline Resulting from the Interaction between Sodium Hypochlorite and Chlorhexidine Analyzed by Mass Spectrometry.SCIRP.

- A Sulfenylation Reaction: Direct Synthesis of 3-Arylsulfinylindoles from Arylsulfinic Acids and Indoles in Water.

- [11C]MADAM Used as a Model for Understanding the Radiometabolism of Diphenyl Sulfide Radioligands for Positron Emission Tomography (PET).PMC.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Detection of Para-Chloroaniline Resulting from the Interaction between Sodium Hypochlorite and Chlorhexidine Analyzed by Mass Spectrometry [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [11C]MADAM Used as a Model for Understanding the Radiometabolism of Diphenyl Sulfide Radioligands for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline

Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Chloro-2-(4-chlorophenyl)sulfanylaniline?

A1: The most common and industrially relevant methods for constructing the diaryl sulfide bond in this molecule are transition-metal-catalyzed cross-coupling reactions. Key approaches include:

-

Ullmann Condensation: A classical method involving the reaction of an aryl halide with a thiophenol in the presence of a copper catalyst, often at high temperatures.[1][2][3] Modern variations use ligands to facilitate the reaction under milder conditions.[1]

-

Buchwald-Hartwig C-S Cross-Coupling: A palladium-catalyzed reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad functional group tolerance.[4][5][6] This method typically couples an aryl halide or triflate with a thiol.

-

Nucleophilic Aromatic Substitution (SNAr): This route is viable if the aniline precursor is sufficiently electron-deficient. For example, reacting a highly activated precursor like 2,4-dichloro-1-nitrobenzene with 4-chlorothiophenol, followed by reduction of the nitro group.[7][8] The electron-withdrawing nitro group facilitates the displacement of the ortho-chloro substituent by the thiolate nucleophile.[7][8]

Q2: Which starting materials are typically used for this synthesis?

A2: Based on a C-S cross-coupling strategy, the most direct precursors are:

-

Aryl Halide: 2,5-dichloroaniline or 2-bromo-5-chloroaniline. Aryl iodides are more reactive but often more expensive.[1][3]

-

Thiol: 4-chlorothiophenol.

Alternatively, for an SNAr approach followed by reduction:

-

Thiol: 4-chlorothiophenol.

-

Reducing Agent: Common choices include SnCl₂/HCl, H₂/Pd-C, or iron in acidic media to convert the intermediate nitro compound to the target aniline.[11][12]

Q3: What are the critical parameters to control for maximizing yield?

A3: Success in this synthesis hinges on careful control of several factors:

-

Catalyst System: The choice of metal (Pd or Cu), ligand, and precatalyst is crucial. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often required.[6]

-

Base: The base is critical for deprotonating the thiophenol to form the active thiolate nucleophile. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[6] The strength and solubility of the base can significantly impact reaction kinetics.

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, NMP, or toluene are frequently used.[3][13] The choice can affect reagent solubility and reaction temperature.

-

Temperature: These reactions often require heating, with typical temperatures ranging from 80 °C to 120 °C.[13][14] Temperature must be carefully optimized to ensure complete reaction without promoting side reactions or decomposition.

-

Inert Atmosphere: Both palladium and copper catalysts, as well as the thiolate nucleophile, can be sensitive to oxygen. Running the reaction under an inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst deactivation and oxidative side reactions.[13][14]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

Q: I've set up my reaction (e.g., a Buchwald-Hartwig coupling of 2-bromo-5-chloroaniline and 4-chlorothiophenol), but TLC/LC-MS analysis shows primarily unreacted starting materials. What went wrong?

A: This is a common issue that typically points to a problem with one of the core reaction components. Let's diagnose the potential causes.

Possible Cause 1: Inactive Catalyst

-

Explanation: Palladium(0) is the active catalytic species in Buchwald-Hartwig coupling. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. More commonly, the active catalyst may have been deactivated by exposure to oxygen. Similarly, copper catalysts for Ullmann reactions can be sensitive to air.

-

Solution:

-

Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with argon or nitrogen for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

-

Use Active Precatalysts: Employ modern, air-stable Pd(II) precatalysts (e.g., those based on N-heterocyclic carbene (NHC) ligands) that are designed for reliable activation.[4][5]

-

Check Catalyst Quality: Ensure your catalyst has not degraded during storage.

-

Possible Cause 2: Ineffective Base

-

Explanation: The base must be strong enough and sufficiently soluble to deprotonate the 4-chlorothiophenol, generating the reactive thiolate. If the base is old, has absorbed moisture, or is not appropriate for the solvent system, the concentration of the active nucleophile will be too low.

-

Solution:

-

Use Fresh, Anhydrous Base: Use a freshly opened bottle of base or dry it thoroughly before use.

-

Select an Appropriate Base: Sodium tert-butoxide is a strong, effective base for C-S couplings. For milder conditions, Cs₂CO₃ or K₃PO₄ can be effective.

-

Consider Solubility: If using an inorganic base like K₂CO₃, ensure your solvent (e.g., DMF, DMSO) can partially dissolve it or that stirring is vigorous enough to maintain a fine suspension.

-

Possible Cause 3: Insufficient Temperature

-

Explanation: C-S bond formation often has a significant activation energy barrier. If the reaction temperature is too low, the reaction rate will be impractically slow.

-

Solution:

-

Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction by TLC or LC-MS. Typical temperatures for these couplings are in the 100-120 °C range.[13][15]

-

Check Solvent Boiling Point: Ensure your chosen solvent has a boiling point that allows you to reach the desired temperature.

-

Problem 2: Significant Formation of Bis(4-chlorophenyl) Disulfide

Q: My main byproduct is a symmetrical disulfide, bis(4-chlorophenyl) disulfide. How can I prevent its formation and favor the desired product?

A: The formation of this disulfide is a result of the oxidative coupling of two molecules of 4-chlorothiophenol. This is a very common side reaction in C-S coupling chemistry.

Possible Cause 1: Presence of Oxygen

-

Explanation: Trace amounts of oxygen can readily oxidize the thiolate anion back to the disulfide, especially in the presence of a metal catalyst. This process removes the active nucleophile from the reaction, stalling the desired coupling and lowering the yield.

-

Solution:

-

Rigorous Degassing: This is the most critical step. Use a "freeze-pump-thaw" cycle (3-4 times) for the most effective removal of dissolved oxygen from your solvent. Alternatively, sparging with argon for at least 30 minutes can be sufficient.

-

Maintain Inert Atmosphere: Keep the reaction vessel under a slight positive pressure of nitrogen or argon using a balloon or a gas bubbler.

-

Possible Cause 2: Incorrect Reagent Stoichiometry

-

Explanation: Using a large excess of the thiophenol can sometimes lead to increased rates of side reactions, including disulfide formation.

-

Solution:

-

Adjust Stoichiometry: Start with a slight excess of the thiol (e.g., 1.1-1.2 equivalents). This ensures there is enough nucleophile for the coupling reaction without having a large, unreacted excess available for oxidation.

-

Slow Addition: In some cases, adding the thiophenol solution slowly via a syringe pump to the reaction mixture containing the aryl halide and catalyst can maintain a low instantaneous concentration of the thiol, minimizing its self-coupling.

-

Problem 3: Product Purification is Difficult

Q: I have successfully formed the product, but I am struggling to separate it from residual starting materials and byproducts. What purification strategies are most effective?

A: Purification of substituted anilines can be challenging due to their basicity and polarity. A multi-step approach is often necessary.

Solution 1: Acid-Base Extraction

-

Explanation: The aniline product is basic and can be protonated to form a water-soluble salt. Neutral impurities (like disulfide) and unreacted aryl halide will remain in the organic phase.

-

Protocol:

-

After the reaction workup, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The aniline product will move into the aqueous layer as the ammonium salt.

-

Separate the layers. The organic layer contains neutral impurities.

-

Carefully basify the aqueous layer with a base (e.g., 2 M NaOH) until it is basic (pH > 10).

-

Extract the now-neutral aniline product back into a fresh organic solvent (3x portions).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Solution 2: Column Chromatography

-

Explanation: If acid-base extraction is insufficient, column chromatography is the definitive method for separating compounds with different polarities.[16]

-

Protocol:

-

Stationary Phase: Use standard silica gel.

-

Mobile Phase: The polarity of the aniline product requires a moderately polar eluent system. Start with a low polarity mixture, such as Hexane/Ethyl Acetate (95:5), and gradually increase the polarity. The product should elute at a reasonable Rf (0.2-0.4).

-

Tailing: Aniline compounds can sometimes "tail" on silica gel due to interaction with acidic silanol groups. To mitigate this, you can pre-treat the silica with triethylamine or add a small amount (0.5-1%) of triethylamine to your eluent system.

-

Optimized Reference Protocol (Buchwald-Hartwig)

This protocol is a starting point and may require optimization for your specific setup.

Materials:

-

2-Bromo-5-chloroaniline (1.0 equiv)

-

4-Chlorothiophenol (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.05 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed Toluene (0.1 M concentration relative to aryl halide)

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-5-chloroaniline, 4-chlorothiophenol, NaOtBu, Pd₂(dba)₃, and Xantphos under an argon atmosphere.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene via cannula or syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

-

Upon completion, cool the reaction to room temperature and quench by adding water.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product using the methods described in the purification section above.

Data & Visualization

Tables for Quick Reference

Table 1: Troubleshooting Summary

| Problem | Potential Cause | Recommended Solution |

| Low Conversion | Inactive Catalyst / Oxygen | Thoroughly degas solvent; use an air-stable precatalyst. |

| Ineffective Base | Use fresh, anhydrous base (e.g., NaOtBu). | |

| Insufficient Temperature | Increase temperature to 100-120 °C. | |

| Disulfide Byproduct | Presence of Oxygen | Rigorously degas all reagents and maintain an inert atmosphere. |

| Incorrect Stoichiometry | Use a slight excess of thiol (1.1-1.2 equiv). | |

| Purification Issues | Co-eluting Impurities | Perform an acid-base extraction before chromatography. |

| Product Tailing on Silica | Add 0.5-1% triethylamine to the chromatography eluent. |

Table 2: Common Reaction Conditions

| Parameter | Buchwald-Hartwig C-S Coupling | Ullmann C-S Coupling |

| Catalyst | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |

| Ligand | Phosphine-based (e.g., Xantphos) | Diamine-based (e.g., Phenanthroline) |

| Base | NaOtBu, Cs₂CO₃ | K₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane | DMF, DMSO |

| Temperature | 80 - 110 °C | 100 - 150 °C |

Diagrams and Workflows

Caption: High-level experimental workflow for synthesis.

Caption: Decision tree for troubleshooting low yield issues.

Sources

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 10. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry [arabjchem.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Overcoming Solubility Issues of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline in DMSO

From the Desk of the Senior Application Scientist Working with highly lipophilic, halogenated small molecules often presents significant formulation bottlenecks. 5-Chloro-2-(4-chlorophenyl)sulfanylaniline (CAS 15211-90-2) is a classic "brick dust" compound. Its diaryl sulfide core, compounded by dual chlorine substitutions, creates a rigid crystalline lattice with high hydrophobicity. This thermodynamic profile leads to notoriously slow solvation kinetics in dimethyl sulfoxide (DMSO) and an extreme propensity to "crash out" (precipitate) when transitioning into aqueous in vitro assay buffers.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you troubleshoot and optimize the solubility of this specific compound, ensuring reliable data in your downstream assays.

Diagnostic Troubleshooting Workflow

Workflow for troubleshooting diaryl sulfide solubility in DMSO and aqueous assay transitions.

Frequently Asked Questions (FAQs)

Q1: Why does 5-Chloro-2-(4-chlorophenyl)sulfanylaniline dissolve initially, but precipitate after a few days in storage? Causality: DMSO is highly hygroscopic. Every time a stock vial is opened, it absorbs atmospheric moisture. Because this diaryl sulfide is exceptionally hydrophobic, even a 1-2% increase in water content dramatically lowers the dielectric constant of the solvent system, leading to delayed supersaturation and precipitation[1]. Actionable Solution: Always use fresh, anhydrous DMSO (≤0.005% water). Aliquot your stock solutions immediately upon preparation and store them at -20°C in tightly sealed tubes purged with argon or nitrogen to prevent moisture ingress[2].

Q2: I cannot reach my target 20 mM stock concentration. What physical interventions are safe to use? Causality: The compound's rigid crystalline lattice, driven by pi-pi stacking and halogen bonding, results in a high thermodynamic barrier to solvation. Consequently, the kinetic dissolution rate is extremely slow at room temperature[3]. Actionable Solution: Employ a combination of sonication and controlled heating. Sonication provides cavitation energy to physically disrupt crystalline aggregates, while gentle heating (up to 40°C) increases the kinetic energy of the solvent molecules, accelerating solvation[4]. Do not exceed 50°C to prevent potential thermal degradation of the aniline group.

Q3: My DMSO stock is clear, but the compound crashes out instantly when added to cell culture media. How do I fix this? Causality: The sudden shift from a 100% organic solvent to a >99% aqueous environment causes rapid supersaturation. The hydrophobic molecules aggregate faster than they can interact with the aqueous phase, leading to nucleation and macroscopic precipitation[5]. Actionable Solution: Utilize a "step-down" dilution strategy using co-solvents. Formulating the compound with an intermediate mixture of PEG300 and Tween-80 before introducing it to the aqueous media creates a stable microemulsion[6].

Quantitative Data: Solvent System Optimization

Table 1: Solubility Profile for 5-Chloro-2-(4-chlorophenyl)sulfanylaniline

| Solvent System | Temperature | Physical Interventions | Max Kinetic Solubility | Stability / Observation |

| 100% DMSO (Standard Grade) | 25°C | Vortexing only | ~5 mM | Prone to precipitation if exposed to air |

| 100% Anhydrous DMSO | 40°C | Sonication (10 min) | ~15 - 20 mM | Stable (if kept sealed under inert gas) |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 25°C | Step-down mixing | ≥ 2.5 mM | Stable microemulsion (Ideal for in vitro assays) |

Self-Validating Experimental Protocols

Protocol A: Preparation of a Self-Validating Anhydrous Stock Solution (20 mM)

Objective: To generate a stable, highly concentrated DMSO stock while verifying true thermodynamic dissolution rather than a deceptive micro-suspension.

-

Preparation: Weigh the required mass of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline into a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation).

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (e.g., DMSO-d6 for NMR validation or HPLC-grade for biological assays)[2].

-

Physical Disruption: Vortex vigorously for 2 minutes. If particulates remain visible, place the tube in an ultrasonic bath for 5–10 minutes. Monitor the water bath temperature to ensure it remains around 40°C[4].

-

Thermal Equilibration: If the solution remains cloudy, incubate the tube in a thermomixer at 40°C, shaking at 800 rpm for 15 minutes.

-

Self-Validation (The Centrifugation Test): Centrifuge the sample at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

-

Causality Check: Visual inspection often misses micro-suspensions. Centrifugation forces undissolved microcrystals into a visible pellet. If a pellet forms, you have exceeded the thermodynamic solubility limit; transfer the supernatant to a new tube and recalculate your actual concentration[7].

-

-

Storage: Aliquot the clear supernatant into single-use vials, purge with inert gas, and store at -20°C.

Protocol B: Aqueous Transition for In Vitro Cell Assays (Microemulsion Method)

Objective: To dilute the hydrophobic DMSO stock into aqueous media without causing compound precipitation ("crashing out").

-

Initial Dilution: Aliquot 10 µL of your validated 20 mM DMSO stock solution into a clean tube.

-

Co-Solvent Addition: Add 40 µL of PEG300 to the DMSO stock and vortex thoroughly.

-

Causality Check: PEG300 acts as a bridging solvent, lowering the dielectric gap between the highly polar DMSO and the aqueous assay buffer[6].

-

-

Surfactant Addition: Add 5 µL of Tween-80 to the mixture and vortex.

-

Causality Check: Tween-80 reduces interfacial tension, coating the hydrophobic diaryl sulfide molecules to prevent aggregation[6].

-

-

Aqueous Integration: Slowly add 45 µL of sterile saline or assay buffer dropwise while continuously vortexing the tube.

-

Final Assay Delivery: This intermediate formulation (now at 2 mM compound, 10% DMSO) can be further diluted 1:100 directly into your final cell culture media. This yields a 20 µM final assay concentration with only 0.1% DMSO, ensuring the compound remains in a bioavailable, non-toxic state[5].

References

-

What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Source: ResearchGate URL:[Link]

-

Guidelines for Peptide Solubility Source: JPT Peptide Technologies URL:[Link]

-

How to enhance drug solubility for in vitro assays? Source: ResearchGate URL:[Link]

-

Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation Source: PNAS Nexus / Oxford Academic URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-2-(4-chlorophenyl)sulfanylaniline Synthesis

Welcome to the technical support center for the synthesis of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific synthesis. The following information is curated to help you navigate the nuances of the reaction, with a particular focus on the critical role of temperature in achieving optimal yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Potential Causes:

-

Sub-optimal Reaction Temperature: The formation of the C-S bond in diaryl sulfide synthesis is highly temperature-dependent.[1] Too low a temperature can lead to an impractically slow reaction rate, while excessively high temperatures can promote side reactions and degradation.

-

Inactive Catalyst or Reagents: If using a palladium-catalyzed cross-coupling reaction, the catalyst may be inactive. Similarly, the thiol or aryl halide starting materials may have degraded.

-

Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. An inappropriate solvent can hinder the reaction.

-

Presence of Oxygen: For many cross-coupling reactions, the presence of oxygen can deactivate the catalyst and lead to undesired side products.

Solutions:

-

Temperature Optimization:

-

Initial Temperature Range: For many palladium-catalyzed C-S coupling reactions, a starting temperature range of 80-120 °C is often effective.[1][2]

-

Stepwise Increase: If the reaction is sluggish at a lower temperature (e.g., 80 °C), gradually increase the temperature in 10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reflux Conditions: In some cases, refluxing the reaction mixture is necessary to drive the reaction to completion.[3] The specific reflux temperature will depend on the solvent used.

-

-

Catalyst and Reagent Verification:

-

Use Fresh Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.

-

Verify Reagent Purity: Check the purity of the 5-chloro-2-aminothiophenol and 1-chloro-4-iodobenzene (or other suitable aryl halide) starting materials.

-

-

Solvent Selection:

-

Inert Atmosphere:

-

Thoroughly degas the solvent and reaction mixture.

-

Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

-

Issue 2: Formation of Significant Impurities, Particularly Diaryl Disulfide

Potential Causes:

-

Oxidative Coupling of Thiol: The thiophenol starting material can readily oxidize to form a diaryl disulfide, especially at elevated temperatures in the presence of trace oxygen.

-

Incorrect Stoichiometry: An excess of the thiophenol can favor disulfide formation.

Solutions:

-

Strictly Anaerobic Conditions:

-

As mentioned previously, meticulous exclusion of oxygen is critical to prevent the oxidative coupling of the thiol.

-

-

Temperature Control:

-

While higher temperatures can increase the rate of the desired C-S bond formation, they can also accelerate the rate of disulfide formation. Finding the optimal temperature that favors the desired reaction without significantly promoting the side reaction is key. A temperature range of 80-100 °C is a good starting point to minimize this side reaction.

-

-

Stoichiometric Adjustments:

-

Carefully control the stoichiometry of the reactants. Using a slight excess of the aryl halide (around 1.1 to 1.2 equivalents) can help to ensure the complete consumption of the thiophenol, thereby minimizing its availability for disulfide formation.

-

Issue 3: Incomplete Reaction After Prolonged Reaction Time

Potential Causes:

-

Insufficient Temperature: The activation energy for the reaction may not be overcome at the current temperature.

-

Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.

Solutions:

-

Temperature Increase:

-

If the reaction has stalled, a controlled increase in temperature may be necessary to push it to completion. Monitor for any potential increase in impurity formation at the higher temperature.

-

-

Additional Catalyst:

-

In some cases, adding a fresh portion of the catalyst can restart a stalled reaction. However, this should be done cautiously as it can sometimes lead to an increase in side products.

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline?

A1: The synthesis of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline, a diaryl sulfide, is typically achieved through a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction. In the context of modern organic synthesis, palladium-catalyzed cross-coupling reactions are very common for forming C-S bonds.[1] The general mechanism involves the oxidative addition of an aryl halide to a low-valent palladium complex, followed by the reaction with a thiolate to form a palladium-thiolate complex. Reductive elimination from this complex then yields the diaryl sulfide product and regenerates the active catalyst.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q3: What are the best practices for purifying the final product?

A3: The crude product can often be purified by column chromatography on silica gel.[4][5] A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.[5] Recrystallization from a suitable solvent system, such as ethanol/water or hexane, can also be an effective purification method.[5]

Experimental Protocol: A General Guideline

This protocol provides a general starting point for the synthesis. Optimization of temperature and other parameters may be necessary.

Materials:

-

5-chloro-2-aminothiophenol

-

1-chloro-4-iodobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or NaH)

-

Anhydrous solvent (e.g., DMF or toluene)

Procedure:

-

To a dried reaction flask under an inert atmosphere, add the 5-chloro-2-aminothiophenol, 1-chloro-4-iodobenzene, palladium catalyst, and base.

-

Add the anhydrous solvent and stir the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

| Parameter | Recommended Range | Rationale |

| Reaction Temperature | 80 - 120 °C | Balances reaction rate with minimizing side reactions like disulfide formation.[1][2] |